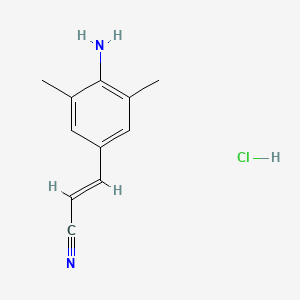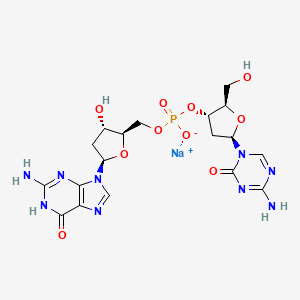
Tioclomarol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tioclomarol-d4 is a deuterated derivative of Tioclomarol, a coumarin anticoagulant. It is primarily used in scientific research, particularly in the fields of proteomics and pharmacology. The compound has a molecular formula of C22H12D4Cl2O4S and a molecular weight of 451.36 . This compound is not intended for diagnostic or therapeutic use but serves as a valuable tool in various biochemical studies .
準備方法
The preparation of Tioclomarol-d4 typically involves the substitution of hydrogen atoms in the parent compound, Tioclomarol, with deuterium atoms. This process is achieved through deuterium exchange reactions, where the hydrogen atoms are replaced by deuterium under specific reaction conditions . The synthetic route generally involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product.
化学反応の分析
Tioclomarol-d4, like its parent compound, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Tioclomarol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of coumarin derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its anticoagulant properties.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of anticoagulant drugs.
Industry: Applied in the development of new anticoagulant therapies and in the quality control of pharmaceutical products
作用機序
The mechanism of action of Tioclomarol-d4 is similar to that of its parent compound, Tioclomarol. It acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, leading to a decrease in the synthesis of vitamin K-dependent clotting factors (prothrombin and factors VII, IX, and X). The result is an anticoagulant effect, reducing the blood’s ability to form clots .
類似化合物との比較
Tioclomarol-d4 belongs to the class of 4-hydroxycoumarins, which are known for their anticoagulant properties. Similar compounds include:
Warfarin: Another well-known vitamin K antagonist used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action.
Acenocoumarol: A synthetic anticoagulant used in the treatment of thromboembolic disorders.
Compared to these compounds, this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .
特性
CAS番号 |
1346599-68-5 |
|---|---|
分子式 |
C22H16Cl2O4S |
分子量 |
451.35 |
IUPAC名 |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
InChIキー |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
同義語 |
3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one; Apegmone-d4; 3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



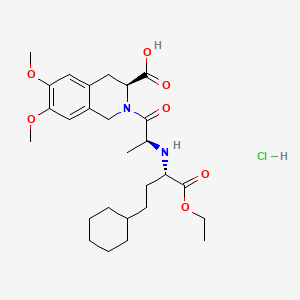
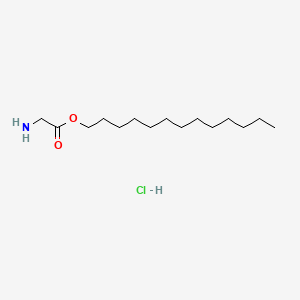

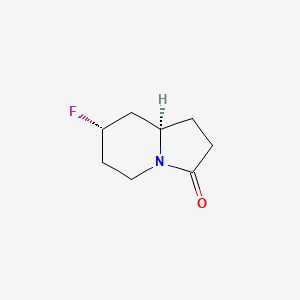
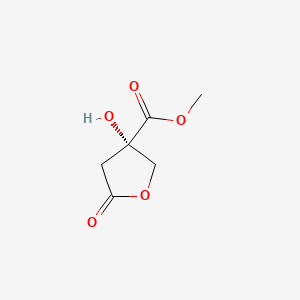
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
